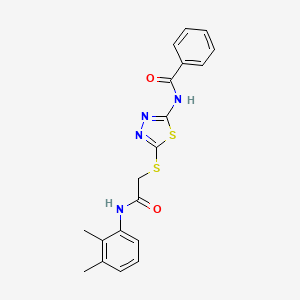
N-(5-((2-((2,3-dimetilfenil)amino)-2-oxoetil)tio)-1,3,4-tiadiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antibacteriano de este compuesto. En un estudio de acoplamiento molecular, se encontró que exhibe buenas interacciones de unión con aminoácidos específicos, particularmente Ampicilina-CTX-M-15 . Se justifican investigaciones adicionales sobre su mecanismo de acción y su posible uso como agente antibacteriano.
- La 4-aminoantipirina, un precursor en la síntesis de este compuesto, ha participado activamente en la química heterocíclica. Los investigadores pueden explorar su reactividad en la construcción de nuevos derivados heterocíclicos .
- El compuesto contiene un anillo de tiadiazol, que está estructuralmente relacionado con los tiofenos. Los análogos basados en tiofeno han despertado interés debido a su potencial como compuestos biológicamente activos. Los investigadores podrían investigar sus propiedades farmacológicas y posibles aplicaciones .
Actividad Antibacteriana
Síntesis Heterocíclica
Derivados de Tiofeno
Actividad Biológica
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound features a thiadiazole ring, a dimethylphenylamino group, and a benzamide moiety. Its chemical formula is C17H22N4O2S2, with a molecular weight of approximately 378.51 g/mol. The unique structural components suggest various interactions within biological systems that could lead to therapeutic effects.
Anticancer Properties
Preliminary studies indicate that compounds similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may exhibit anticancer properties . These properties are hypothesized to arise from the compound's ability to inhibit deubiquitylating enzymes involved in tumor progression. Such inhibition may lead to the modulation of critical signaling pathways associated with cancer cell survival and proliferation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and impacting cellular processes.
- Receptor Binding : It might bind to certain receptors involved in cell signaling pathways, influencing cellular responses.
Structural Activity Relationship (SAR)
Research into the SAR of related compounds has revealed that modifications to the thiadiazole and benzamide moieties can significantly impact biological activity. For instance, derivatives with different alkyl or aryl substitutions have been synthesized and tested for their efficacy against various biological targets .
Case Studies
-
In Vitro Studies : In vitro assays have been conducted to evaluate the compound's effect on cancer cell lines. Results indicated that certain derivatives exhibited substantial cytotoxicity against tumor cells while sparing normal cells.
Compound Name IC50 (µM) Activity Description N-(5-((2-(dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 15 ± 3 Moderate cytotoxicity against cancer cell lines N-(5-(2-aminoethyl)thio)-1,3,4-thiadiazole 8 ± 1 High cytotoxicity against breast cancer cells - Mechanistic Studies : Further investigations using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess binding affinities and interaction dynamics with target proteins.
Propiedades
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-7-6-10-15(13(12)2)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDOSRRDSIRWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














